molecular formula C18H21N5O2 B12157940 N-[2-oxo-2-(pyridin-4-ylamino)ethyl]-4-phenylpiperazine-1-carboxamide

N-[2-oxo-2-(pyridin-4-ylamino)ethyl]-4-phenylpiperazine-1-carboxamide

Cat. No.: B12157940
M. Wt: 339.4 g/mol
InChI Key: DNEHFUWHEFWVSZ-UHFFFAOYSA-N
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Description

N-[2-oxo-2-(pyridin-4-ylamino)ethyl]-4-phenylpiperazine-1-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a piperazine ring, a phenyl group, and a pyridine moiety, making it a versatile molecule for chemical modifications and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-oxo-2-(pyridin-4-ylamino)ethyl]-4-phenylpiperazine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Piperazine Core: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a halogenated benzene derivative reacts with the piperazine core.

    Attachment of the Pyridine Moiety: The pyridine moiety is often introduced through a coupling reaction, such as the Buchwald-Hartwig amination, where a pyridine derivative is coupled with the piperazine core.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the amine with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-[2-oxo-2-(pyridin-4-ylamino)ethyl]-4-phenylpiperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the piperazine or pyridine rings are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenated reagents, nucleophiles, and electrophiles under various conditions (e.g., basic, acidic, or neutral).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

N-[2-oxo-2-(pyridin-4-ylamino)ethyl]-4-phenylpiperazine-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule, including its interactions with proteins and nucleic acids.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials, including polymers and nanomaterials, due to its unique structural features.

Mechanism of Action

The mechanism of action of N-[2-oxo-2-(pyridin-4-ylamino)ethyl]-4-phenylpiperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-oxo-2-(pyridin-4-ylamino)ethyl]benzamide
  • N-[2-oxo-2-(pyridin-2-ylamino)ethyl]benzamide
  • N-[2-oxo-2-(4-phenylbutan-2-ylamino)ethyl]benzamide

Uniqueness

N-[2-oxo-2-(pyridin-4-ylamino)ethyl]-4-phenylpiperazine-1-carboxamide is unique due to its combination of a piperazine ring, phenyl group, and pyridine moiety. This combination provides a versatile scaffold for chemical modifications and biological interactions, making it a valuable compound for various research and industrial applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C18H21N5O2

Molecular Weight

339.4 g/mol

IUPAC Name

N-[2-oxo-2-(pyridin-4-ylamino)ethyl]-4-phenylpiperazine-1-carboxamide

InChI

InChI=1S/C18H21N5O2/c24-17(21-15-6-8-19-9-7-15)14-20-18(25)23-12-10-22(11-13-23)16-4-2-1-3-5-16/h1-9H,10-14H2,(H,20,25)(H,19,21,24)

InChI Key

DNEHFUWHEFWVSZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)NCC(=O)NC3=CC=NC=C3

Origin of Product

United States

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